
4,5-Imidazolidinedione, 2-(dinitromethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Imidazolidinedione, 2-(dinitromethylene)- is a compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a dinitromethylene group attached to an imidazolidinedione ring, making it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
The synthesis of 4,5-Imidazolidinedione, 2-(dinitromethylene)- typically involves the nitration of 2-methylimidazole. This process is carried out at low temperatures to achieve a yield of approximately 33.9% . The reaction conditions are optimized to ensure the efficient formation of the desired product. Industrial production methods may involve similar nitration processes, with adjustments to scale up the reaction while maintaining safety and efficiency.
Análisis De Reacciones Químicas
4,5-Imidazolidinedione, 2-(dinitromethylene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the dinitromethylene group into other functional groups.
Substitution: The compound can participate in substitution reactions, where the dinitromethylene group is replaced by other groups.
Common reagents used in these reactions include methanol, formic acid, and aqueous ammonia . For example, the reaction with methanol results in the formation of a methanol adduct, which is a significant product in the study of this compound .
Aplicaciones Científicas De Investigación
4,5-Imidazolidinedione, 2-(dinitromethylene)- has several scientific research applications:
Biology: The compound’s reactivity and unique structure make it a subject of interest in biochemical studies.
Industry: Its use in the production of high-energy materials and other industrial chemicals is significant.
Mecanismo De Acción
The mechanism of action of 4,5-Imidazolidinedione, 2-(dinitromethylene)- involves its interaction with various molecular targets and pathways. The dinitromethylene group is highly reactive, allowing the compound to participate in multiple chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
4,5-Imidazolidinedione, 2-(dinitromethylene)- can be compared with similar compounds such as:
1,1-Diamino-2,2-dinitroethylene (FOX-7): Known for its high performance and low sensitivity as an explosive.
2-Methyl-5(4)-nitroimidazole: Another compound derived from nitration reactions.
The uniqueness of 4,5-Imidazolidinedione, 2-(dinitromethylene)- lies in its specific structure and reactivity, which make it suitable for various specialized applications.
Propiedades
Número CAS |
214191-54-5 |
|---|---|
Fórmula molecular |
C4H2N4O6 |
Peso molecular |
202.08 g/mol |
Nombre IUPAC |
2-(dinitromethylidene)imidazolidine-4,5-dione |
InChI |
InChI=1S/C4H2N4O6/c9-2-3(10)6-1(5-2)4(7(11)12)8(13)14/h(H,5,9)(H,6,10) |
Clave InChI |
ZLWBOELZHFCUMQ-UHFFFAOYSA-N |
SMILES canónico |
C1(=O)C(=O)NC(=C([N+](=O)[O-])[N+](=O)[O-])N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, phenyl[(2S,3R)-3-propyloxiranyl]-](/img/structure/B14261014.png)

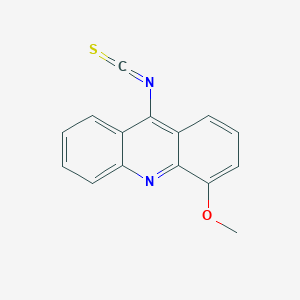
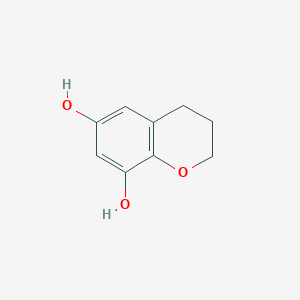
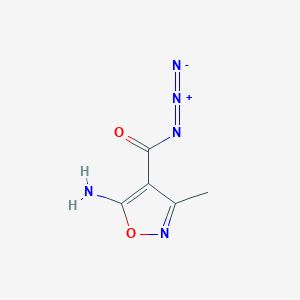
![Benzenemethanol, 4-[[[(3,5-dimethylphenyl)methyl]amino]methyl]-](/img/structure/B14261050.png)
![{6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol](/img/structure/B14261052.png)
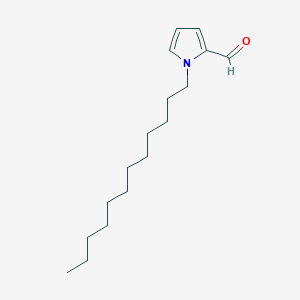
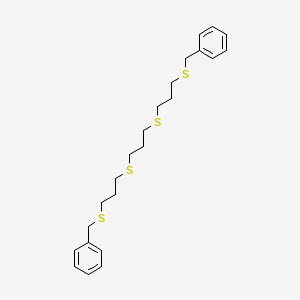

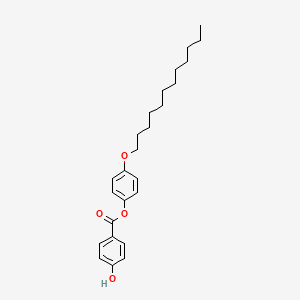
![4-Methylsulfanyl-5-[(5-methylsulfanyl-2-oxo-1,3-dithiol-4-yl)sulfanylmethylsulfanyl]-1,3-dithiol-2-one](/img/structure/B14261082.png)
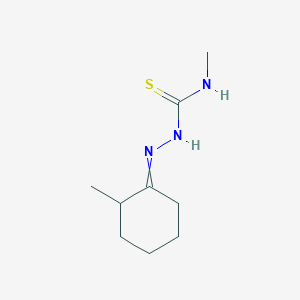
![[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14261098.png)
